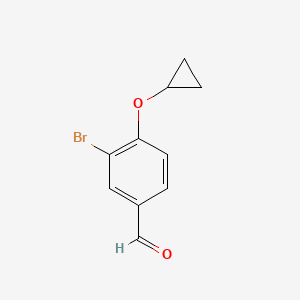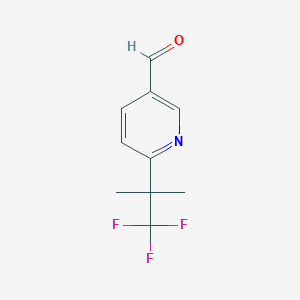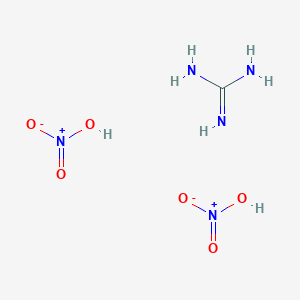
Aminoguanidine dinitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminoguanidine dinitrate is a chemical compound with the molecular formula CH6N4This compound is also referred to as pimagedine and has been investigated for its potential therapeutic effects, particularly in the treatment of diabetic nephropathy .
准备方法
Synthetic Routes and Reaction Conditions
Aminoguanidine dinitrate can be synthesized through several methods. One common approach involves the reaction of cyanamide with hydrazine hydrate and ammonium bicarbonate. This reaction produces aminoguanidine bicarbonate, which can then be converted to this compound by introducing carbon dioxide gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of this compound .
化学反应分析
Types of Reactions
Aminoguanidine dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with formic acid to undergo condensation and cyclization, resulting in the formation of 3-amino-1,2,4-triazole . Additionally, it reacts with nitrous acid in an acidic medium to produce 5-aminotetrazole via the intermediate guanylazide .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include formic acid, nitrous acid, and other acidic or basic catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed efficiently .
Major Products Formed
The major products formed from reactions involving this compound include 3-amino-1,2,4-triazole and 5-aminotetrazole.
科学研究应用
Aminoguanidine dinitrate has been extensively studied for its potential applications in scientific research. Some of the key areas of interest include:
Chemistry
In chemistry, this compound is used as a reagent in various synthetic reactions. Its ability to undergo condensation and cyclization reactions makes it valuable in the synthesis of heterocyclic compounds .
Biology
In biological research, this compound has been investigated for its antioxidant properties. Studies have shown that it can prevent oxidative stress and inhibit elements of inflammation, endothelial activation, and mesenchymal markers . These properties make it a potential candidate for therapeutic applications in conditions involving oxidative stress and inflammation.
Medicine
This compound has been explored for its potential therapeutic effects, particularly in the treatment of diabetic nephropathy. It functions as an inhibitor of diamine oxidase and nitric oxide synthase, reducing levels of advanced glycation end products (AGEs) through interactions with reactive species .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and ability to form stable compounds make it valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
作用机制
The mechanism of action of aminoguanidine dinitrate involves its ability to inhibit various enzymes, including nitric oxide synthase, aldose reductase, diamine oxidase, and semicarbazide-sensitive amine oxidase . By inhibiting these enzymes, this compound reduces the formation of reactive species and advanced glycation end products, thereby exerting its therapeutic effects. Additionally, it stimulates the synthesis of cyclic guanosine monophosphate (cGMP), which activates protein kinases and leads to a series of phosphorylation reactions that result in smooth muscle relaxation and vasodilation .
相似化合物的比较
Aminoguanidine dinitrate can be compared with other similar compounds, such as guanidine and its derivatives. Some of the similar compounds include:
Guanidine: A compound with a similar structure but different reactivity and applications.
1,3-Diaminoguanidine: Another derivative with unique properties and applications in various fields.
This compound is unique due to its specific reactivity and ability to inhibit multiple enzymes, making it valuable in both research and industrial applications.
属性
分子式 |
CH7N5O6 |
|---|---|
分子量 |
185.10 g/mol |
IUPAC 名称 |
guanidine;nitric acid |
InChI |
InChI=1S/CH5N3.2HNO3/c3*2-1(3)4/h(H5,2,3,4);2*(H,2,3,4) |
InChI 键 |
NDEMNVPZDAFUKN-UHFFFAOYSA-N |
规范 SMILES |
C(=N)(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)
![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![2-[4-[[4-[[4-[[4-(2-Carboxypropan-2-yloxy)-2-chlorophenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]-3-chlorophenoxy]-2-methylpropanoic acid](/img/structure/B14802802.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
![(9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B14802811.png)
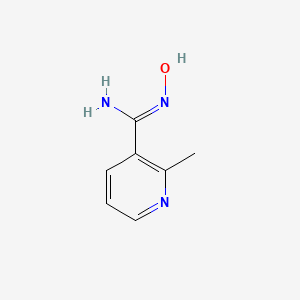
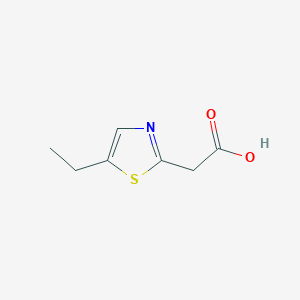
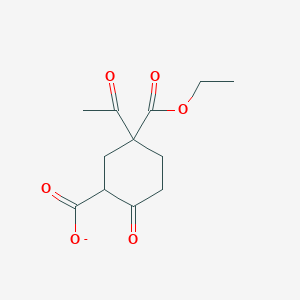
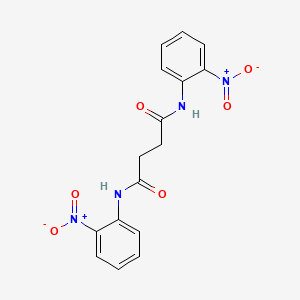
![hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one](/img/structure/B14802838.png)
![1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14802844.png)
![2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol](/img/structure/B14802850.png)
